molecular formula C25H25NO3 B12987838 (9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

(9H-Fluoren-9-yl)methyl (R)-(2-benzyl-3-hydroxypropyl)carbamate

Cat. No.: B12987838
M. Wt: 387.5 g/mol
InChI Key: CJIWVCFWQMGRJF-LJQANCHMSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a fluorenyl group, a benzyl group, and a hydroxypropyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with ®-(2-benzyl-3-hydroxypropyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The fluorenyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-oxopropyl)carbamate.

    Reduction: Formation of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate
  • (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-3-methylbutan-2-yl)carbamate
  • (9H-Fluoren-9-yl)methyl ®-(1-hydroxy-2,3-dimethylbutan-2-yl)carbamate

Uniqueness

(9H-Fluoren-9-yl)methyl ®-(2-benzyl-3-hydroxypropyl)carbamate is unique due to the presence of the benzyl group, which can enhance its hydrophobic interactions and potentially increase its binding affinity to certain molecular targets. This makes it a valuable compound for specific applications where strong hydrophobic interactions are required.

Properties

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-2-benzyl-3-hydroxypropyl]carbamate

InChI

InChI=1S/C25H25NO3/c27-16-19(14-18-8-2-1-3-9-18)15-26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m1/s1

InChI Key

CJIWVCFWQMGRJF-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO

Origin of Product

United States

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